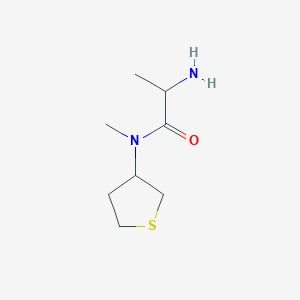

2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-methyl-N-(thiolan-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS/c1-6(9)8(11)10(2)7-3-4-12-5-7/h6-7H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKPJYSZKGENHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCSC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide

Abstract

The rigorous and unambiguous determination of a novel chemical entity's structure is the bedrock of modern drug discovery and chemical research. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of a novel compound, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of high-resolution mass spectrometry (HRMS), advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices is emphasized, presenting a self-validating workflow designed for researchers, scientists, and drug development professionals. This document details the logical progression from determining the molecular formula to establishing atomic connectivity and, finally, assigning the absolute stereochemistry of the molecule's two chiral centers.

Introduction: The Imperative of Structural Certainty

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a novel small molecule containing two key fragments: an amino-propanamide backbone and a thiolane ring, linked via a tertiary amide bond. The presence of two stereocenters—one on the propanamide backbone (C2) and one on the thiolane ring (C3)—necessitates a meticulous analytical strategy to define not only its constitution but also its three-dimensional architecture. An incorrect structural assignment can have profound consequences, leading to wasted resources in development and a misunderstanding of its biological activity.

This guide presents an integrated workflow that leverages the strengths of multiple orthogonal analytical techniques. Mass spectrometry provides the foundational elemental composition and fragmentation data.[1][2] NMR spectroscopy serves as the primary tool for mapping the intricate network of atomic connections.[3][4][5] Finally, X-ray crystallography offers the definitive solution for determining the absolute configuration of the chiral centers, a critical parameter for any biologically active molecule.[6][7][8]

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is most reliably achieved using high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio (m/z) with exceptional accuracy.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile small molecules, minimizing in-source fragmentation and maximizing the intensity of the protonated molecular ion [M+H]⁺.[1]

-

Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers provide the mass accuracy required to distinguish between elemental compositions with the same nominal mass.[9]

-

Data Analysis: Identify the m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the most probable elemental formulas that match the measured exact mass within a narrow tolerance (typically < 5 ppm).

For 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, the expected molecular formula is C₈H₁₆N₂OS.

-

Expected Monoisotopic Mass: 188.1034 Da

-

Expected [M+H]⁺: 189.1107 Da

Degree of Unsaturation: Once the formula (C₈H₁₆N₂OS) is confirmed, the degree of unsaturation (DoU) is calculated to determine the total number of rings and/or multiple bonds.

DoU = C - (H/2) + (N/2) + 1 DoU = 8 - (16/2) + (2/2) + 1 = 8 - 8 + 1 + 1 = 2

A DoU of 2 is consistent with the proposed structure, which contains one ring (the thiolane moiety) and one double bond (the amide carbonyl group).

Mapping the Atomic Framework: An NMR-Centric Approach

NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule in solution.[3][10][11] Our strategy employs a suite of 1D and 2D experiments to build the structure piece by piece.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

1D NMR provides the initial inventory of hydrogen and carbon environments within the molecule.

-

¹H NMR: Reveals the number of distinct proton environments, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).[5]

-

¹³C NMR {¹H Decoupled}: Shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (Note: Chemical shifts (δ) are hypothetical, based on typical values for similar functional groups. Multiplicities are abbreviated: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.)

| Atom(s) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| Propanamide Moiety | |||||

| C1 (C=O) | - | - | - | ~175 | C |

| C2 (CH) | ~3.5 | q | 1H | ~55 | CH |

| C3 (CH₃) | ~1.2 | d | 3H | ~18 | CH₃ |

| NH₂ | ~2.0 | br s | 2H | - | - |

| N-CH₃ | ~3.0 | s | 3H | ~35 | CH₃ |

| Thiolane Moiety | |||||

| C3' (CH) | ~4.5 | m | 1H | ~50 | CH |

| C2' (CH₂) | ~2.9 | m | 2H | ~38 | CH₂ |

| C4' (CH₂) | ~2.2 | m | 2H | ~30 | CH₂ |

| C5' (CH₂) | ~2.8 | m | 2H | ~32 | CH₂ |

Two-Dimensional (2D) NMR: Building Connectivity

While 1D NMR provides the parts list, 2D NMR shows how they are connected. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.[12][13][14]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the definitive way to link the ¹H and ¹³C assignments.[15]

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for tracing out contiguous proton networks, such as the C2-C3 link in the propanamide fragment and the entire spin system of the thiolane ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate fragments. It shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlations for this molecule would be from the N-CH₃ protons to the amide carbonyl (C1) and the thiolane C3', bridging the two main parts of the molecule across the nitrogen atom.[16]

Confirmation via Fragmentation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides orthogonal confirmation of the structure proposed by NMR. In this technique, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[17] The fragmentation pattern serves as a structural fingerprint.

Protocol 2: Tandem Mass Spectrometry (MS/MS)

-

Instrument: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

-

Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 189.11) in the first mass analyzer.

-

Fragmentation: Subject the isolated ions to CID in a collision cell filled with an inert gas (e.g., argon or nitrogen).

-

Fragment Ion Analysis: Scan the third mass analyzer to detect the m/z of the resulting fragment ions.

Table 2: Predicted MS/MS Fragments for Protonated 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

| Fragment m/z (Predicted) | Lost Neutral Fragment | Structure of Fragment Ion |

| 172.08 | NH₃ (Ammonia) | Loss of the primary amine group. |

| 116.07 | C₃H₆NO (Propanamide fragment) | Thiolane ring with N-methyl group. |

| 88.05 | C₅H₉NS (Thiolane fragment) | Protonated 2-amino-N-methylpropanamide. |

| 74.06 | C₅H₉S (Thiolane radical) | Protonated methyl-propanamide fragment. |

The observation of these specific fragments would provide strong evidence supporting the connectivity determined by NMR.

The Final Frontier: Determining Absolute Stereochemistry

While NMR and MS can define the 2D structure, they cannot typically distinguish between enantiomers or diastereomers. Given the two chiral centers in our molecule, four possible stereoisomers exist (R,R), (S,S), (R,S), and (S,R). Determining the absolute configuration is essential and is most definitively accomplished by single-crystal X-ray crystallography.[6][18]

Protocol 3: Single-Crystal X-ray Crystallography

-

Crystal Growth: The most critical and often challenging step. Grow a high-quality single crystal of the compound (or a suitable salt/derivative). This can be achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined. This provides the precise 3D arrangement of atoms and the relative configuration of the stereocenters.

-

Absolute Configuration Determination: To determine the absolute configuration, anomalous dispersion is used.[6] This requires the presence of an atom that scatters X-rays with a significant anomalous component (often a "heavy" atom, though modern instruments can often solve for light-atom structures) or the use of a specific X-ray wavelength. The analysis of Bijvoet pairs in the diffraction data allows for the calculation of the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure, thus unambiguously assigning the absolute configuration (e.g., 2R, 3'S).[19]

Conclusion: A Synthesis of Evidence

The structure elucidation of a novel molecule like 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a process of accumulating and synthesizing evidence from multiple, complementary techniques. No single experiment provides the complete picture. The workflow presented here demonstrates a logical and robust pathway to achieve an unambiguous structural assignment.

By following this integrated approach, the molecular formula is first established, followed by the complete assignment of the atomic framework and its connectivity. This proposed 2D structure is then confirmed through fragmentation analysis, and finally, the absolute three-dimensional arrangement is determined through X-ray crystallography. This multi-faceted, self-validating process ensures the highest degree of confidence in the final structural assignment.

References

-

Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). ZefSci. [Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Absolute configuration - Wikipedia. Wikipedia. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality, 20(5), 681-690. [Link]

-

Small molecule analysis using MS. Bioanalysis Zone. [Link]

-

Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 9(12), 309. [Link]

-

Zemski Berry, K. A., & Caprioli, R. M. (2014). Mass spectrometry-based tissue imaging of small molecules. Current Opinion in Chemical Biology, 18, 119-126. [Link]

-

NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. [Link]

-

Mass spectrometry in small molecule drug development. ResearchGate. [Link]

-

Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

-

Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Annals of Clinical and Research in Hepatology, 8(2), 12. [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

-

Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. [Link]

-

Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

-

Flack, H. D. (2009). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 65(4), 371-389. [Link]

-

The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

-

Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. [Link]

-

Tsoumalis, A., et al. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 99(8), 2969-2975. [Link]

-

Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 978-986. [Link]

-

Van den Heuvel, H., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. [Link]

-

Smith, M. A., & Burns, D. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2544-2563. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

-

Tools for Structure Elucidation. Bruker. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zefsci.com [zefsci.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. primescholars.com [primescholars.com]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. youtube.com [youtube.com]

- 16. pharmacognosy.us [pharmacognosy.us]

- 17. scispace.com [scispace.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

2-amino-N-methyl-N-(thiolan-3-yl)propanamide chemical properties

Technical Whitepaper: Chemical & Physicochemical Profiling of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Executive Summary & Structural Classification

2-amino-N-methyl-N-(thiolan-3-yl)propanamide represents a specialized peptidomimetic building block, fusing an amino acid backbone (alanine) with a sulfur-containing heterocyclic pharmacophore (tetrahydrothiophene). This compound is classified as an

Its structural distinctiveness lies in the thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. Unlike standard alkyl chains, the thiolane ring introduces restricted conformational flexibility and a specific electronic profile due to the thioether sulfur. This scaffold is frequently investigated in medicinal chemistry as a bioisostere for cyclopentyl or pyrrolidinyl groups, often to modulate lipophilicity (LogP) and metabolic stability in GPCR ligands or protease inhibitors.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-amino-N-methyl-N-(tetrahydrothiophen-3-yl)propanamide |

| Molecular Formula | |

| Molecular Weight | 188.29 g/mol |

| Core Scaffold | Alaninamide (Propanamide backbone) |

| Key Functional Groups | Primary Amine ( |

| Chirality | Two stereocenters: C2 (Alanine |

Physicochemical Properties (Predicted)

The following data is derived from structure-activity relationship (SAR) algorithms and fragment-based descriptors of the constituent moieties (Alanine + N-methyl-tetrahydrothiophene).

| Parameter | Value (Est.) | Significance |

| LogP (Octanol/Water) | 0.4 – 0.9 | Moderately polar; likely orally bioavailable. The sulfur atom increases lipophilicity compared to the oxygen analog (tetrahydrofuran). |

| pKa (Basic) | 8.2 – 8.6 | Attributed to the primary |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Favorable for blood-brain barrier (BBB) penetration (typically <90 Ų). |

| H-Bond Donors | 2 | Primary amine (-NH2). |

| H-Bond Acceptors | 3 | Carbonyl oxygen, Amine nitrogen, Thioether sulfur. |

| Solubility | High | Water-soluble as a hydrochloride salt; soluble in MeOH, DCM, DMSO as a free base. |

Synthesis & Manufacturing Strategy

As a Senior Scientist, I recommend a convergent synthesis strategy. This approach minimizes the risk of racemization at the alanine

The "Self-Validating" Protocol

The synthesis is split into two phases: (A) Preparation of the secondary amine and (B) Peptide coupling.

Phase A: Reductive Amination (Amine Partner Synthesis)

-

Reactants: Tetrahydrothiophen-3-one + Methylamine (HCl salt).

-

Reagent: Sodium triacetoxyborohydride (STAB) or

. -

Mechanism: Formation of the imine followed by in-situ reduction.

-

Validation: Monitor disappearance of ketone C=O in IR (~1740 cm⁻¹) and appearance of amine.

Phase B: Amide Coupling

-

Reactants: Boc-L-Alanine + N-methyl-tetrahydrothiophen-3-amine (from Phase A).

-

Coupling Agent: HATU (preferred for steric bulk) or EDC/HOBt.

-

Base: DIPEA (Diisopropylethylamine).

-

Deprotection: 4N HCl in Dioxane or TFA/DCM.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway utilizing reductive amination and standard peptide coupling chemistry.

Reactivity, Stability & Metabolic Liability

Understanding the degradation pathways is critical for handling and formulation.

A. Sulfur Oxidation (The Primary Liability)

The thioether in the thiolane ring is susceptible to oxidation by atmospheric oxygen over time, or rapidly by metabolic enzymes (FMOs, CYPs).

-

Stage 1: Oxidation to Sulfoxide (Chiral, creates diastereomers).

-

Stage 2: Further oxidation to Sulfone (Achiral S-atom, very polar).

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Use antioxidants (e.g., ascorbic acid) in formulation.

B. Stereochemical Integrity

The compound possesses two chiral centers.

-

Alanine

-Center: Susceptible to racemization if coupling conditions are too basic or if the activation is over-extended (azlactone formation). -

Thiolane C3 Center: Stable, but creates diastereomeric pairs (e.g., L-Ala/(

)-Thiolane vs L-Ala/(-

Note: Separation of diastereomers is usually required via Chiral HPLC.

-

Metabolic Pathway Diagram

Figure 2: Predicted metabolic and degradation pathways focusing on sulfur oxidation and amide hydrolysis.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Doublet at ~1.2 ppm (Ala-CH3). Multiplets at 1.8-3.0 ppm (Thiolane ring protons). Singlet at ~2.8-3.0 ppm (N-Methyl). Quartet at ~4.0 ppm (Ala | Verifies the N-methyl and Thiolane connectivity. |

| 13C NMR | Carbonyl peak at ~170 ppm. N-Methyl carbon at ~30-35 ppm. Thiolane carbons (distinct shifts due to S and N). | Confirms the amide bond and carbon skeleton. |

| LC-MS (ESI+) | [M+H]+ peak at 189.1 m/z . | Primary confirmation of molecular weight. |

| IR Spectroscopy | Amide I band (~1640 cm⁻¹) and Amide II band. Absence of S-H stretch (2550 cm⁻¹). | Confirms amide formation and lack of free thiol. |

Handling & Safety Protocols

-

Hazard Classification: Treat as a potential irritant (Skin/Eye). The free base may have a characteristic sulfur/amine odor.

-

Storage: Hygroscopic as a hydrochloride salt. Store in a desiccator.

-

Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) due to the thioether group.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

PubChem Compound Summary. (2024). 2-amino-3-methyl-N-(thiolan-3-yl)butanamide (Analogous Structure). National Center for Biotechnology Information. Link

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for Boc-deprotection protocols).

- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Reference for Thiolane bioisosterism and metabolism).

Sources

Strategic Synthesis of 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide: A Modular Approach

Executive Summary & Strategic Rationale

Target Molecule: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide Chemical Class: Peptidomimetic / Sulfur-heterocycle scaffold[1]

This guide details the synthesis of a steric-constrained amino acid derivative featuring a thiolane (tetrahydrothiophene) core.[1] This specific scaffold is of high value in medicinal chemistry, particularly in the development of URAT1 inhibitors (e.g., Dotinurad analogs) and PRMT inhibitors , where the sulfur heterocycle provides unique lipophilic and metabolic properties compared to standard pyrrolidine analogs.

Key Synthetic Challenges:

-

Steric Hindrance: Formation of the amide bond involves a secondary amine (N-methyl) attached to a secondary carbon (thiolan-3-yl), creating significant steric bulk.[1]

-

Sulfur Sensitivity: The thiolane sulfur is prone to oxidation (to sulfoxide/sulfone) or catalyst poisoning (Pd/C) during standard hydrogenation protocols.[1]

-

Stereochemical Complexity: Coupling chiral L-alanine with racemic thiolan-3-amine yields diastereomers that may require separation.[1]

Retrosynthetic Analysis

To ensure scalability and convergent assembly, we adopt a disconnection approach at the amide bond. This divides the target into two commercially viable or easily synthesizable precursors: a protected amino acid and a functionalized sulfur heterocycle.

Figure 1: Retrosynthetic disconnection strategy isolating the amide coupling as the key convergent step.

Phase 1: Synthesis of N-Methyl-tetrahydrothiophen-3-amine

Objective: Convert tetrahydrothiophen-3-one to the secondary amine via reductive amination.[1]

Rationale for Reagent Choice

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is selected over NaBH₄ or NaCNBH₃.[1] STAB is milder and allows for the pre-formation of the iminium ion without reducing the ketone starting material, minimizing the formation of the alcohol side-product (tetrahydrothiophen-3-ol).[1]

-

Amine Source: Methylamine hydrochloride is used for precise stoichiometry.

Protocol

-

Preparation: In a round-bottom flask, dissolve tetrahydrothiophen-3-one (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM .

-

Imine Formation: Add Methylamine HCl (1.2 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir at room temperature (RT) for 30 minutes.

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 20 minutes.

-

Note: Gas evolution (H₂) will occur.[1] Ensure proper venting.

-

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; the product amine will stain blue/purple).[1]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1]

-

Purification: The secondary amine is basic. Extract the organic layer with 1M HCl to pull the amine into the aqueous phase. Wash the organic phase (discard).[1] Basify the aqueous phase (pH > 12) with NaOH, then extract back into DCM.[1] Dry over Na₂SO₄ and concentrate.

Data Summary: Phase 1

| Parameter | Specification |

|---|---|

| Yield Target | 75–85% |

| Appearance | Pale yellow oil |

| Key Risk | "Rotten egg" smell.[1] Use bleach traps for all glassware. |

Phase 2: HATU-Mediated Amide Coupling

Objective: Couple Boc-L-Alanine with the hindered secondary amine.[1]

Rationale for Reagent Choice

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered couplings. Standard EDC/HOBt protocols often fail with electron-rich, bulky secondary amines like this one due to slow kinetics and potential racemization.

-

Base: DIPEA (Diisopropylethylamine) is non-nucleophilic and maintains the basic pH required for HATU activation.

Protocol

-

Activation: Dissolve Boc-L-Alanine (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 equiv).[1][2]

-

Reagent Addition: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes to form the activated ester (O-At ester).

-

Visual Check: Solution often turns yellow/orange.

-

-

Coupling: Add the N-Methyl-tetrahydrothiophen-3-amine (1.0 equiv) synthesized in Phase 1.

-

Reaction: Stir at RT for 12 hours.

-

Validation: Monitor by LCMS. Look for mass [M+H]+ = 289.1 (Calculated for C₁₃H₂₄N₂O₃S).[1]

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Stereochemical Note: Since the amine partner is racemic (unless a chiral synthesis was used) and L-Alanine is chiral, the product will be a 1:1 mixture of diastereomers: (2S)-N-methyl-N-((3R)-thiolan-3-yl) and (2S)-N-methyl-N-((3S)-thiolan-3-yl) .[1] These often separate on silica gel; if not, they can be separated by preparative HPLC.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final free amine or hydrochloride salt.

Protocol

-

Dissolve the Boc-protected intermediate in DCM .

-

Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

-

Alternative: 4M HCl in Dioxane for direct salt precipitation.

-

-

Stir for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).[1]

-

Workup: Evaporate volatiles.

-

For Free Base: Redissolve in DCM, wash with Sat.[3] NaHCO₃, dry and concentrate.

-

For HCl Salt: Triturate the residue with Diethyl Ether to precipitate the solid hydrochloride salt.

-

Validated Synthetic Workflow (DOT Visualization)

Figure 2: Step-by-step synthetic workflow from starting materials to final deprotected salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete imine formation. | Add molecular sieves (3Å) or Ti(OiPr)₄ to drive dehydration before adding STAB.[1] |

| No Reaction (Step 2) | Steric hindrance too high.[1] | Switch solvent to NMP; heat to 50°C; ensure HATU quality (should not be brown).[1] |

| Sulfur Smell | Volatile sulfur species. | Treat all waste/glassware with dilute bleach (NaOCl) to oxidize sulfides to odorless sulfoxides.[1] |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Establishes STAB as the preferred reagent for reductive amination).[1]

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 1993. Link (Foundational paper on HATU efficacy for hindered amines).[1]

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link (Comprehensive review on coupling strategies).

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] (Standard reference for Boc deprotection protocols).

Sources

An In-Depth Technical Guide to 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: Synthesis, Characterization, and Bioactivity Profiling of a Novel Chemical Entity

This document provides a comprehensive technical overview of the novel chemical entity, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. As this compound is not cataloged in major chemical databases and lacks a registered CAS number, this guide is presented from a research and development perspective. It outlines a proposed synthetic pathway, robust analytical methods for characterization, and a strategic approach to elucidating its potential biological activities. This whitepaper is intended for researchers, chemists, and drug development professionals interested in the exploration of new chemical space.

Compound Profile and Structural Rationale

The target molecule, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, integrates three key structural motifs: an L-alanine core, an N-methylated amide bond, and a saturated heterocyclic thiolan (tetrahydrothiophene) ring. Each of these components contributes unique physicochemical and potential pharmacological properties.

-

L-Alanine Core: Provides a chiral scaffold, common in biological systems, suggesting potential for stereospecific interactions with protein targets.

-

N-Methylated Amide: N-methylation of peptide bonds is a well-established strategy in medicinal chemistry to enhance metabolic stability by preventing enzymatic hydrolysis and to improve cell membrane permeability.[1][2] This modification removes the hydrogen bond donor capability of the amide nitrogen, which can alter binding conformations and lipophilicity.[1]

-

Thiolan-3-yl Group: The thiolan ring, a cyclic thioether, introduces a flexible, non-aromatic lipophilic group. The sulfur atom can act as a hydrogen bond acceptor and may be susceptible to metabolic oxidation, potentially influencing the compound's pharmacokinetic profile. The thiol functional group is a crucial component in many biological systems, playing roles in catalysis, detoxification, and signal transduction.[3]

Predicted Physicochemical Properties

A preliminary in-silico analysis provides the following estimated properties for the target compound.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₆N₂OS |

| Molecular Weight | 188.29 g/mol |

| Exact Mass | 188.1034 Da |

| LogP (estimated) | ~0.8 - 1.2 |

| Topological Polar Surface Area (TPSA) | 55.4 Ų |

| Hydrogen Bond Donors | 1 (primary amine) |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, sulfur) |

| Rotatable Bonds | 3 |

Proposed Synthetic Pathway

The synthesis of this tertiary amide requires a strategic, multi-step approach that carefully manages the reactive functional groups. The proposed pathway focuses on the formation of the key amide bond between a protected alanine precursor and a custom-synthesized secondary amine, followed by a final deprotection step.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology

PART A: Synthesis of N-methyl-thiolan-3-amine (Secondary Amine Intermediate)

-

Reaction Setup: To a solution of thiolan-3-one (1.0 eq) in methanol, add an aqueous solution of methylamine (40%, ~2.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise, maintaining the pH between 6 and 7 by adding glacial acetic acid as needed.

-

Causality: Sodium cyanoborohydride is a mild reducing agent selective for the iminium ion over the ketone, minimizing side reactions. The acidic pH is crucial for iminium ion formation without degrading the reducing agent.

-

-

Workup: After stirring overnight at room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-methyl-thiolan-3-amine, which can be purified by distillation or column chromatography.

PART B: Synthesis of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

-

Amino Acid Protection: Dissolve L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (~3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir vigorously overnight at room temperature. Acidify the aqueous solution with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Dry and concentrate to yield N-Boc-L-alanine.

-

Causality: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. It is stable to the basic and nucleophilic conditions of amide coupling but can be removed cleanly at the end of the synthesis.[4]

-

-

Amide Coupling: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add the synthesized N-methyl-thiolan-3-amine (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 4-6 hours.

-

Causality: Direct condensation of a carboxylic acid and an amine is inefficient.[5] Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the secondary amine to form the sterically hindered tertiary amide bond.[6][7] DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

-

-

Workup and Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the resulting crude protected intermediate by flash column chromatography on silica gel.

-

Final Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA, ~10-20 eq) and stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can be purified by reverse-phase HPLC or converted to the free base by treatment with a mild base.

Analytical Characterization and Quality Control

A self-validating system of orthogonal analytical techniques is essential to confirm the identity, structure, and purity of the final compound.

Proposed Analytical Workflow

Caption: Workflow for purification and analytical validation.

Expected Analytical Data

The following table summarizes the expected results from key analytical techniques.

| Technique | Expected Result |

| HRMS (ESI+) | [M+H]⁺ ion observed at m/z ≈ 189.1110, confirming the molecular formula C₈H₁₆N₂OS. |

| ¹H NMR (in D₂O or CDCl₃) | Alanine CH: Quartet, ~3.5-4.0 ppm. Alanine CH₃: Doublet, ~1.2-1.5 ppm. N-CH₃: Singlet, ~2.8-3.1 ppm. Thiolan CH-N: Multiplet, ~4.0-4.5 ppm. Thiolan CH₂-S & CH₂: Complex multiplets, ~2.5-3.5 ppm and ~1.8-2.2 ppm. (Note: Rotamers may be present due to the tertiary amide, causing peak broadening or duplication). |

| ¹³C NMR (in D₂O or CDCl₃) | C=O: ~170-175 ppm. Alanine Cα: ~50-55 ppm. Thiolan C-N: ~55-60 ppm. N-CH₃: ~30-35 ppm. Thiolan C-S: ~35-40 ppm. Thiolan C: ~25-30 ppm. Alanine Cβ: ~15-20 ppm. |

| RP-HPLC | A single major peak with >95% purity using a C18 column with a water/acetonitrile gradient (with 0.1% TFA or formic acid). The method should be stability-indicating.[8][9] |

Hypothesized Biological Activity and Screening Strategy

Predicting the biological activity of a novel entity requires a hypothesis-driven approach based on its structural features, followed by a systematic in vitro screening cascade.[10][11][12][13]

Rationale for Bioactivity

The molecule's structure as an N-alkylated amino acid amide suggests it could act as a peptidomimetic. Such compounds can function as enzyme inhibitors or receptor modulators. The thiolan ring could engage in specific interactions within a protein's binding pocket, and its sulfur atom could be critical for activity or metabolism. Given the prevalence of amino acid derivatives in pharmacology, a broad initial screening is justified.

Proposed In Vitro Screening Cascade

Caption: A tiered workflow for in vitro bioactivity screening.

Experimental Protocols

Protocol 1: Primary Screening - Kinase Inhibition Panel

-

Objective: To identify any inhibitory activity against a broad range of human kinases.

-

Method: Utilize a commercially available kinase panel (e.g., >100 kinases). Screen the test compound at a single high concentration (e.g., 10 µM).

-

Procedure: Assays are typically run in a microplate format using radiometric or fluorescence-based detection to measure kinase activity.

-

Endpoint: Percentage of inhibition relative to a vehicle control (e.g., DMSO). A "hit" is typically defined as >50% inhibition.

-

Rationale: This provides a broad, unbiased first look at the compound's potential biological targets.[14]

-

Protocol 2: Secondary Screening - Cellular Target Engagement

-

Objective: For any confirmed "hits" from the primary screen, confirm target engagement in a cellular context and determine potency.

-

Method: Use a cell line that expresses the target kinase. A suitable assay could be a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for a specified time.

-

Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated substrate.

-

-

Endpoint: IC₅₀ value, the concentration of the compound that causes a 50% reduction in substrate phosphorylation.

-

Rationale: This confirms that the compound can cross the cell membrane and interact with its target in a physiological environment.[15]

-

Protocol 3: Early ADME - Metabolic Stability Assay

-

Objective: To get a preliminary assessment of the compound's susceptibility to metabolic degradation.

-

Method: Incubate the test compound with human liver microsomes.

-

Procedure:

-

Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) and an NADPH regenerating system at 37 °C.

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with cold acetonitrile.

-

Analyze the remaining concentration of the parent compound by LC-MS/MS.

-

-

Endpoint: In vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion

While 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a novel chemical entity, established principles of organic synthesis and medicinal chemistry provide a clear and logical path for its creation and evaluation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The analytical and biological screening workflows presented here form a self-validating system, ensuring that any synthesized material is well-characterized and that its biological potential can be explored systematically and efficiently. This guide serves as a foundational document for any research team aiming to synthesize and investigate this promising new molecule.

References

-

Biron, E., & Kessler, H. (2005). Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Gfeller, D., et al. (2013). The Bioactivity-Relevant Chemical Space of Common Fragments. Journal of Medicinal Chemistry, 56(13), 5434-5445.

- Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current Medicinal Chemistry, 20(23), 2839-2860.

- Shoichet, B. K. (2004). Virtual screening of chemical libraries.

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

- Maltarollo, V. G., & Gertsch, J. (2016). A machine-learning approach for the prediction of the biological activities of natural products. Future Medicinal Chemistry, 8(1), 37-51.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Chemistry LibreTexts. (2024). Formation of Amides. [Link]

-

Save My Exams. (2025). Amide and Amine Differences. [Link]

-

Gande, S. L., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11844. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

Kalita, P., et al. (2000). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Journal of Peptide Research, 55(4), 317-327. [Link]

-

Save My Exams. (2025). Production of Amides. [Link]

- Google Patents. (1986). US4569967A - Synthesis of N-substituted peptide amides.

-

ResearchGate. (2020). Synthetic Preparation of N-Methyl-?-amino Acids. [Link]

-

Plant, N. (2004). Strategies for using in vitro screens in drug metabolism. Toxicology, 200(2-3), 119-124. [Link]

-

StarProtocols. (2024). Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors. [Link]

-

International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. [Link]

-

ResearchGate. (2025). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

-

Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1993-2000. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. [Link]

-

Semantic Scholar. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

-

Schlegel, H. B., et al. (2022). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. Inorganic Chemistry, 61(48), 19321–19329. [Link]

-

Michigan State University. (n.d.). Amine Reactivity. [Link]

-

Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

-

Nova Science Publishers. (2019). Thiols: Structure, Properties and Reactions. [Link]

-

Scribd. (n.d.). Understanding Thiols and Amines. [Link]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. novapublishers.com [novapublishers.com]

- 4. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 11. reddit.com [reddit.com]

- 12. pnas.org [pnas.org]

- 13. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One moment, please... [international-biopharma.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Strategies for using in vitro screens in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-N-methyl-N-(thiolan-3-yl)propanamide: Structural Pharmacophore & Synthetic Utility Guide

The following technical guide details the structural pharmacology, synthetic utility, and application of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (CAS 1218578-95-0).

Note to Researchers: This compound is a specialized chiral building block (intermediate) used in medicinal chemistry. It is not a standalone approved drug. This guide focuses on its "Mechanism of Action" in the context of Fragment-Based Drug Design (FBDD) , specifically how it functions as a pharmacophore to modulate potency and metabolic stability in larger drug candidates (e.g., DGAT2 inhibitors, DPP-4 inhibitors).

Executive Summary & Chemical Identity

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a functionalized amino acid amide derivative used primarily as a scaffold in the synthesis of peptidomimetics. It combines an alanine backbone with a thiolane (tetrahydrothiophene) ring, serving as a bioisostere for proline or pyrrolidine-based moieties.

-

Chemical Formula: C₈H₁₆N₂OS

-

Molecular Weight: 188.29 g/mol

-

Core Scaffold: Alaninamide (Propanamide, 2-amino-)

-

Key Substituents: N-methyl group, N-(thiolan-3-yl) ring.[1]

Pharmacological Significance

In drug discovery, this motif acts as a "right-hand side" (RHS) pharmacophore . It is designed to target hydrophobic pockets in enzymes such as Diacylglycerol O-acyltransferase 2 (DGAT2) and Dipeptidyl Peptidase-4 (DPP-4) , where the thiolane ring provides distinct lipophilic interactions and metabolic profiles compared to standard pyrrolidine rings.

Mechanism of Action: Structural Pharmacology

While not a standalone therapeutic, the mechanism of action for this moiety is defined by its interaction dynamics when incorporated into a drug candidate. It functions through Bioisosteric Modulation .

Thiolane vs. Pyrrolidine Bioisosterism

The substitution of a pyrrolidine ring (common in drugs like Vildagliptin) with a thiolane ring alters the physicochemical properties of the ligand:

-

Lipophilicity (LogP): The sulfur atom increases lipophilicity compared to oxygen or nitrogen analogs, potentially improving membrane permeability.

-

Electronic Effects: Sulfur is a "soft" nucleophile and has larger van der Waals radii (1.80 Å) than oxygen (1.52 Å), affecting the shape complementarity within an enzyme active site.

-

Metabolic Diversion: The thiolane sulfur is susceptible to S-oxidation (forming sulfoxides/sulfones), offering a "metabolic soft spot" that can be tuned to alter the half-life (

) of the parent drug.

Ligand-Receptor Interaction Pathways

When coupled to a "Left-Hand Side" (LHS) core (e.g., an imidazopyridine or pyrazolo-pyridine), this fragment targets specific enzyme domains:

| Target Class | Mechanism of Interaction |

| DGAT2 Inhibitors | The amide carbonyl forms H-bonds with the backbone of the active site, while the thiolane ring occupies a hydrophobic pocket (L-region), displacing water and increasing binding entropy. |

| DPP-4 Inhibitors | The free 2-amino group (if left unsubstituted) or the alanine backbone mimics the N-terminal peptide substrate, anchoring the molecule in the S2 subsite of DPP-4. |

| GlyT1 Inhibitors | The N-methyl-alaninamide motif mimics sarcosine (N-methylglycine), blocking the glycine binding site on the transporter. |

Pathway Visualization

The following diagram illustrates the integration of this building block into a hypothetical DGAT2 inhibitor workflow.

Caption: Integration of the thiolane-alaninamide scaffold into DGAT2 inhibitor synthesis and its subsequent biological interaction.

Experimental Protocols & Synthetic Workflows

Standard Coupling Protocol

To utilize 2-amino-N-methyl-N-(thiolan-3-yl)propanamide in library synthesis, a standard amide coupling is performed. This protocol assumes the amine is available as a free base or hydrochloride salt.

Reagents:

-

Amine: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (1.0 eq)

-

Carboxylic Acid Core: (e.g., Imidazo[1,2-a]pyridine-2-carboxylic acid) (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid Core in DMF (0.1 M concentration). Add HATU and stir at room temperature (RT) for 15 minutes to form the active ester.

-

Addition: Add 2-amino-N-methyl-N-(thiolan-3-yl)propanamide followed immediately by DIPEA.

-

Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the formation of the product mass

. -

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Purify via Flash Chromatography (SiO₂) using a gradient of MeOH in DCM (0–10%).

Quality Control & Characterization

Verify the integrity of the building block before use.

| Test | Expected Result | Causality/Reasoning |

| 1H NMR (DMSO-d6) | Doublet at ~1.2 ppm (CH3 of alanine); Multiplets at 1.8-3.0 ppm (Thiolane ring protons); Singlet at ~2.8 ppm (N-Methyl). | Confirms the integrity of the alanine backbone and the N-methylation state. |

| LC-MS (ESI+) | Peak at m/z 189.1 | Validates molecular weight and purity (>95%). |

| Chiral HPLC | Single peak (if enantiopure). | Essential if using (S)- or (R)-isomer to ensure stereochemical fidelity. |

Physicochemical Properties Data

The following data is critical for computational modeling (Docking/QSAR) when using this fragment.

| Property | Value (Predicted) | Impact on Drug Design |

| Molecular Weight | 188.29 | Fragment-like; allows room for large "Left-Hand Side" cores. |

| LogP (Octanol/Water) | ~0.8 - 1.2 | Moderate lipophilicity; good for CNS penetration if required. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | < 140 Ų threshold; indicates good oral bioavailability. |

| H-Bond Donors | 1 (Primary Amine) | Key for interaction with active site residues (e.g., Glu/Asp). |

| H-Bond Acceptors | 3 (Amide O, Amine N, Thiol S) | Sulfur acts as a weak acceptor; Amide O is a strong acceptor. |

| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding. |

References

-

BLD Pharm. (2024). Product Analysis: 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide (CAS 1218578-95-0).[1][2] Retrieved from

-

Google Patents. (2021). WO2021236405A1 - Novel diacylglyceride o-acyltransferase 2 (DGAT2) inhibitors. Describes the use of thiolan-3-yl amide scaffolds in metabolic disease drug discovery. Retrieved from

-

ResearchGate. (2011). An Efficient Synthesis of (R)-3-Aminothiolane and its Application in DPP-4 Inhibitors. Discusses the bioisosteric replacement of pyrrolidine with thiolane. Retrieved from

-

PubChem. (2024). Compound Summary: Thiolan-3-yl derivatives. National Library of Medicine. Retrieved from

Sources

Technical Guide: In Vitro Profiling of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

This guide outlines the technical framework for the in vitro characterization of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide , a specific amino acid amide derivative. Given the structural presence of a basic primary amine, an N-methyl amide, and a sulfur-containing thiolane heterocycle, this compound requires a targeted profiling strategy to assess its physicochemical properties, metabolic stability (specifically S-oxidation and N-demethylation), and safety profile.

Executive Summary & Compound Identity

2-amino-N-methyl-N-(thiolan-3-yl)propanamide (Formula: C₈H₁₆N₂OS; MW: 188.29 Da) is a synthetic amino acid derivative characterized by an alanyl backbone coupled to a heterocyclic thiolane ring via an N-methyl amide linkage.[1]

In the context of drug discovery, this molecule represents a fragment-like chemical probe or a scaffold intermediate . Its structural features suggest potential utility as a constrained proline mimetic or a bioisostere for specific receptor ligands. However, the presence of the thiolane sulfur and the N-methyl group introduces specific metabolic liabilities that must be evaluated early in the development cascade.

Structural Analysis & Predicted Properties

| Property | Value / Prediction | Implication for In Vitro Studies |

| Molecular Weight | 188.29 Da | Fragment-like; likely high permeability. |

| H-Bond Donors | 1 (Primary Amine) | Good membrane permeability potential. |

| H-Bond Acceptors | 3 (Amide O, Amine N, Thiolane S) | Potential for specific receptor interactions. |

| cLogP | ~0.5 - 1.2 (Estimated) | Moderate lipophilicity; amenable to standard aqueous buffers. |

| pKa (Base) | ~8.5 - 9.5 (Primary Amine) | Exists as a cation at physiological pH (7.4). |

| Key Liability | Thiolane Sulfur | High risk of S-oxidation (Sulfoxide/Sulfone formation). |

Physicochemical Profiling

Before biological testing, the compound's fundamental solution properties must be validated to ensure assay integrity.

Kinetic Solubility (Thermodynamic)

Objective: Determine the maximum soluble concentration in PBS (pH 7.4) and DMSO to prevent precipitation in cell-based assays.

-

Method: Shake-flask method followed by HPLC-UV or LC-MS/MS quantification.

-

Critical Threshold: >100 µM in PBS is required for standard screening; >10 mM in DMSO for stock solutions.

Lipophilicity (LogD₇.₄)

Objective: Assess distribution coefficient at physiological pH.

-

Method: Miniaturized shake-flask method (Octanol/Buffer) or Potentiometric titration.

-

Relevance: A LogD < 3.0 suggests good oral bioavailability potential but requires active transport or paracellular diffusion if < 0.

Metabolic Stability & Biotransformation

The core of the in vitro assessment for this molecule lies in its metabolic susceptibility. The thiolane ring is a known hotspot for oxidative metabolism by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

Microsomal Stability Assay (Phase I)

Rationale: To determine intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Key Reaction Pathways:

-

S-oxidation: Conversion of the thiolane sulfide to sulfoxide and sulfone.

-

N-demethylation: Removal of the N-methyl group on the amide (less common for amides than amines, but possible).

-

Deamination: Oxidative deamination of the primary amine (via MAO or amine oxidases).

-

Hepatocyte Stability (Phase II)

Rationale: To assess conjugation reactions (e.g., N-acetylation, Glucuronidation) which require intact cellular machinery.

-

System: Cryopreserved human hepatocytes.

-

Endpoint: Disappearance of parent compound and appearance of Phase II conjugates.

Reaction Phenotyping

Objective: Identify specific enzymes responsible for clearance (e.g., CYP3A4 vs. CYP2D6 vs. FMO3).

-

Protocol: Incubation with recombinant CYP/FMO enzymes or use of specific chemical inhibitors (e.g., Ketoconazole for CYP3A4, Methimazole for FMO).

Permeability & Transport

Given the low molecular weight and cationic nature, permeability profiling is essential.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Type: Passive diffusion model.

-

Use Case: High-throughput ranking of passive permeability.

-

Limitation: Does not account for transporter-mediated uptake (e.g., OCT/OAT).

Caco-2 Bidirectional Transport

Type: Cellular barrier model.

-

Objective: Determine Efflux Ratio (ER).

-

Calculation:

. -

Significance: An ER > 2.0 indicates substrate potential for P-gp or BCRP efflux transporters.

Detailed Experimental Protocol: Microsomal Metabolic Stability

This protocol is the "Self-Validating System" for assessing the primary metabolic risks of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide.

Reagents

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂.

-

Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow

-

Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-Incubation: Spiking test compound (final conc. 1 µM) into microsomal mix. Incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution.

-

Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion

.

Data Analysis

Calculate the slope (

Visualization of Metabolic Pathways

The following diagram illustrates the hypothetical metabolic fate of the compound, highlighting the critical S-oxidation pathway typical for thiolane derivatives.

Caption: Predicted metabolic map for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide showing primary oxidative liabilities at the sulfur and nitrogen centers.

Safety Pharmacology (In Vitro)

To establish the safety baseline, the following assays are mandatory before in vivo consideration.

hERG Potassium Channel Assay

Risk: Tertiary amines and certain amides can block the hERG channel, leading to QT prolongation.

-

Method: Automated patch-clamp (e.g., QPatch or PatchXpress).

-

Success Criteria: IC₅₀ > 10 µM (Safety Margin > 30x therapeutic Cmax).

Cytotoxicity Screen

Risk: General cellular toxicity.

-

Cell Lines: HepG2 (Liver) and HEK293 (Kidney).

-

Assay: ATP content (CellTiter-Glo) or MTT assay after 24h/48h exposure.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

-

Phillips, I. R., & Shephard, E. A. (2008). Cytochrome P450 Protocols. Humana Press. Methods in Molecular Biology. Link

-

FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

- Cashman, J. R. (2004).The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development.

Sources

Whitepaper: Unveiling the Therapeutic Potential of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: A Structure-Based Strategy for Target Identification and Validation

An in-depth technical guide on the core.

Abstract: The compound 2-amino-N-methyl-N-(thiolan-3-yl)propanamide represents a novel chemical entity with, as of this writing, no established biological targets in the public domain. This guide outlines a comprehensive, structure-driven strategy for the systematic identification and validation of its potential therapeutic targets. By deconstructing the molecule into its core pharmacophoric elements—a chiral aminopropanamide scaffold and a constrained N-thiolanyl substituent—we can infer plausible biological interactions based on well-characterized analogs. This document provides a blueprint for researchers, scientists, and drug development professionals to navigate the critical early stages of the discovery pipeline for this and similar novel compounds. We will detail the causal logic behind experimental choices, present self-validating protocols, and ground our hypotheses in authoritative scientific literature.

Part 1: Structural and Physicochemical Characterization

The initial step in elucidating the therapeutic potential of a novel compound is a thorough analysis of its structure. The molecule, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, possesses several key features that can inform our hypothesis generation for potential biological targets.

-

Aminopropanamide Core: This is a derivative of the amino acid L-alanine, suggesting potential interactions with biological systems that recognize amino acids or their derivatives. This could include amino acid transporters, metabolic enzymes, or certain classes of receptors.

-

N-methyl Group: The methylation of the amide nitrogen can influence the compound's conformational flexibility, membrane permeability, and metabolic stability. It may also sterically hinder or enhance binding to specific targets compared to its non-methylated counterpart.

-

Thiolan-3-yl Moiety: This saturated heterocyclic ring introduces a constrained, non-planar structure. The presence of a sulfur atom can also influence the compound's electronic properties and potential for specific interactions, such as hydrogen bonding or halogen bonding with a target protein. The stereochemistry at the 3-position of the thiolan ring will be critical for target recognition.

A preliminary physicochemical property assessment is crucial for designing relevant biological assays.

| Property | Predicted Value | Implication for Target Identification |

| Molecular Weight | ~188.29 g/mol | Good oral bioavailability potential (Lipinski's Rule of 5). |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 3 | Potential for specific interactions with protein binding pockets. |

| Rotatable Bonds | 3 | Limited conformational flexibility, which can be advantageous for target selectivity. |

Part 2: Hypothesized Target Classes and Rationale

Based on the structural motifs present in 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, we can hypothesize several classes of proteins as potential therapeutic targets. The following sections will explore these hypotheses and outline strategies for their validation.

G-Protein Coupled Receptors (GPCRs)

Rationale: The constrained cyclic amine and the chiral center are common features in ligands that target GPCRs. Specifically, the structure bears some resemblance to ligands for orphan GPCRs and certain neurotransmitter receptors.

Experimental Workflow for GPCR Target Validation:

Caption: GPCR Target Validation Workflow.

Detailed Protocol: High-Throughput GPCR Screening

-

Compound Preparation: Synthesize and purify 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions.

-

Assay Plate Preparation: Utilize commercially available GPCR panel services (e.g., Eurofins, DiscoveRx) that employ cell-based functional assays (e.g., PathHunter® β-arrestin recruitment assays).

-

Screening: Add the compound at a standard concentration (e.g., 10 µM) to the assay plates containing cells expressing the target GPCRs.

-

Data Acquisition: Measure the assay-specific signal (e.g., luminescence, fluorescence) after a defined incubation period.

-

Hit Identification: Identify GPCRs where the compound elicits a significant response (e.g., >3 standard deviations from the mean of control wells).

Ion Channels

Rationale: The molecule's size, charge distribution, and moderate lipophilicity are consistent with compounds that can modulate the activity of ion channels, potentially by acting as channel blockers or modulators.

Experimental Workflow for Ion Channel Target Validation:

Caption: Ion Channel Target Validation Workflow.

Detailed Protocol: Automated Electrophysiology Screening

-

Cell Culture: Maintain cell lines stably expressing the ion channels of interest.

-

Compound Application: Use an automated patch-clamp platform (e.g., QPatch, Patchliner) to record ionic currents from the cells. Apply 2-amino-N-methyl-N-(thiolan-3-yl)propanamide at various concentrations.

-

Data Analysis: Analyze the recordings to determine the effect of the compound on key channel parameters (e.g., peak current amplitude, activation/inactivation kinetics).

-

Hit Confirmation: For promising hits, perform manual patch-clamp electrophysiology to confirm the findings and further characterize the mechanism of action.

Enzymes (e.g., Proteases, Kinases)

Rationale: The amide bond in the compound could act as a recognition motif for proteases, or the overall structure could fit into the active site of various enzymes.

Experimental Workflow for Enzyme Target Validation:

Caption: Enzyme Target Validation Workflow.

Detailed Protocol: Biochemical Enzyme Inhibition Assay

-

Assay Setup: Use a commercially available kinase or protease panel. The assay typically involves the enzyme, a specific substrate that generates a detectable signal upon modification, and ATP (for kinases).

-

Compound Addition: Add 2-amino-N-methyl-N-(thiolan-3-yl)propanamide at a range of concentrations.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a predetermined time at the optimal temperature.

-

Signal Detection: Measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for any confirmed hits.

Part 3: Advanced Target Deconvolution Strategies

Should the initial hypothesis-driven approaches not yield definitive targets, broader, unbiased methods can be employed.

-

Affinity Chromatography-Mass Spectrometry: Immobilize the compound on a solid support and pass cell or tissue lysates over the column. Proteins that bind to the compound can be eluted and identified by mass spectrometry.

-

Chemical Proteomics: Utilize photo-affinity probes or other chemical biology tools to covalently label binding partners in a complex biological sample.

-

Phenotypic Screening: Screen the compound in a variety of cell-based assays that measure complex cellular phenotypes (e.g., cell viability, morphology, pathway activation). Hits from these screens can then be used to work backward to identify the molecular target.

Part 4: Conclusion and Future Directions

The exploration of novel chemical matter like 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a cornerstone of modern drug discovery. The systematic, multi-pronged approach outlined in this guide, which combines structural analysis, hypothesis-driven screening, and unbiased target deconvolution methods, provides a robust framework for identifying and validating its therapeutic targets. The subsequent steps will involve lead optimization, in vivo efficacy studies, and preclinical development, all guided by a deep understanding of the compound's mechanism of action.

References

Due to the novel nature of "2-amino-N-methyl-N-(thiolan-3-yl)propanamide," direct references are not available. The principles and methods described are based on established practices in drug discovery and medicinal chemistry. For further reading on the methodologies, the following resources are recommended:

-

Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

-

Title: High-Throughput Screening in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Ion Channels as Therapeutic Targets Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Structural Profiling and Application of 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide Derivatives in Rational Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals.

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the strategic deployment of conformationally restricted, functionally versatile building blocks. 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide represents a highly specialized pharmacophore that merges a saturated sulfur-containing heterocycle (thiolane) with a sterically constrained, N-methylated peptidomimetic backbone.

Unlike traditional planar aromatic scaffolds, saturated heterocycles like tetrahydrothiophene (thiolane) offer three-dimensionality, which enhances target specificity and alters the physicochemical profile of the molecule [1]. This technical guide dissects the structural causality, synthetic methodologies, and biological applications of this scaffold, providing a self-validating framework for its integration into modern medicinal chemistry campaigns.

Structural & Physicochemical Profiling

The utility of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is driven by the synergistic effects of its three core structural motifs:

The Thiolane (Tetrahydrothiophene) Ring

The thiolane ring serves as a lipophilic, conformationally restricted bioisostere for cyclopentane or pyrrolidine. The presence of the sulfur heteroatom introduces unique polarizability and a distinct metabolic liability that can be exploited. Sulfur is a soft nucleophile, highly susceptible to cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) mediated oxidation. This predictable metabolism allows chemists to design prodrugs or utilize the oxidized states (sulfoxides and sulfones) as active pharmacophores, which have been successfully employed as potent modulators in targets ranging from nuclear receptors (e.g., RORγt) to viral proteases [2].

The N-Methyl Amide Motif

N-methylation of the amide bond is a classical strategy in peptidomimetic design. By replacing the amide hydrogen with a methyl group, the molecule:

-

Eliminates a Hydrogen Bond Donor (HBD): This significantly increases membrane permeability and passive cellular diffusion.

-

Induces Cis-Trans Isomerism: The steric bulk of the methyl group lowers the energy barrier between cis and trans amide conformations, allowing the molecule to sample unique topological space within a receptor binding pocket.

-

Enhances Proteolytic Stability: The N-methyl group sterically shields the amide bond from enzymatic cleavage by ubiquitous proteases, dramatically improving in vivo half-life.

The 2-Amino Propanamide Backbone

Functioning as an alanine derivative, the primary amine at the alpha-carbon provides an ideal synthetic vector. It can be readily coupled with diverse electrophiles (e.g., sulfonyl chlorides, carboxylic acids) to generate extended libraries of targeted protein degraders (PROTACs) or specific kinase inhibitors.

Physicochemical Modulation via Sulfur Oxidation

The oxidation state of the thiolane sulfur drastically alters the topological polar surface area (TPSA) and lipophilicity (LogP) of the scaffold. Understanding this causality is critical for optimizing oral bioavailability and target residence time.

Table 1: Physicochemical Properties of the Scaffold and its Oxidized Analogs

| Analog State | Structure Modification | MW ( g/mol ) | Predicted LogP | TPSA (Ų) | HBD / HBA | Primary Pharmacological Utility |

| Parent (Thioether) | Unoxidized thiolane | 188.29 | ~0.8 | 44.1 | 1 / 3 | High permeability, CNS penetration; acts as a metabolic precursor. |

| Sulfoxide (1-oxide) | S=O | 204.29 | ~0.1 | 80.4 | 1 / 4 | Chiral center at sulfur; modulates binding via directional H-bonding. |

| Sulfone (1,1-dioxide) | O=S=O | 220.29 | ~-0.2 | 86.6 | 1 / 5 | High metabolic stability; strong H-bond acceptor for rigid target anchoring. |

Synthetic Derivatization Strategy

The construction of the 2-amino-N-methyl-N-(thiolan-3-yl)propanamide core requires a stereocontrolled approach to manage the chiral centers at the thiolane C3 position and the propanamide alpha-carbon. The synthesis typically begins with the reductive amination of a commercially available ketone, followed by a standard peptide coupling protocol.

Caption: Step-by-step synthetic workflow for the generation of the 2-amino-N-methyl-N-(thiolan-3-yl)propanamide core.

Protocol: Synthesis of the Core Scaffold

This protocol provides a self-validating methodology for the generation of the primary intermediate.

-

Reductive Amination: Dissolve tetrahydrothiophen-3-one (1.0 eq) in anhydrous dichloroethane (DCE). Add methylamine (2.0 M in THF, 1.5 eq) and stir for 30 minutes at room temperature to allow imine formation.

-

Causality: Pre-formation of the imine prevents the premature reduction of the ketone by the reducing agent.

-

-

Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

-

Amide Coupling: Dissolve the resulting N-methyltetrahydrothiophen-3-amine (1.0 eq) and Boc-Ala-OH (1.1 eq) in N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: HATU is selected over EDC/HOBt due to the steric hindrance of the secondary amine; HATU generates a highly reactive highly active O-7-azabenzotriazol-1-yl ester intermediate, driving the coupling of the N-methylated amine to completion.

-

-

Deprotection: Treat the purified Boc-intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under reduced pressure to yield the target compound as a TFA salt.

Metabolic Profiling and Workflows